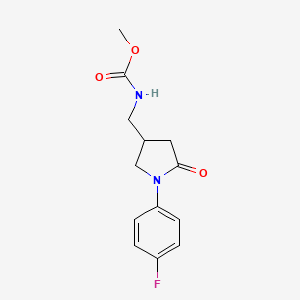

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3/c1-19-13(18)15-7-9-6-12(17)16(8-9)11-4-2-10(14)3-5-11/h2-5,9H,6-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGGSFUPJZVBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, a study on fluoropyrimidine carbamates demonstrated selective activation in tumor tissues, suggesting that this compound may exhibit analogous properties by targeting specific enzymes concentrated in tumors .

-

Neurological Research :

- The compound's structural similarity to known neuroactive agents positions it as a candidate for neurological studies. Compounds containing pyrrolidine moieties have been linked to modulating neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases or mood disorders.

-

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could be beneficial for developing drugs that require modulation of metabolic processes.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamate moiety could participate in hydrogen bonding.

Comparison with Similar Compounds

Substituted Phenyl Carbamates

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (): These compounds share a carbamate group but differ in their aryl substituents (chlorophenyl vs. fluorophenyl) and the presence of an additional carbonyl linkage. The chloro substituents increase lipophilicity compared to the fluorine analogue, as demonstrated by HPLC-derived log k values .

- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS: 1026080-37-4, ): This pyrazole-based carbamate replaces the pyrrolidinone ring with a pyrazole scaffold.

Pyrrolidinone and Lactam Derivatives

- Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Features a cyclohexylamine backbone instead of pyrrolidinone. The tert-butyl carbamate group offers steric bulk, which may reduce metabolic degradation compared to the methyl carbamate in the target compound .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

- Lipophilicity : Chlorinated analogues () exhibit higher log k values (3.8–4.2) due to chlorine’s hydrophobic nature, whereas the fluorophenyl group in the target compound may reduce log k, enhancing aqueous solubility .

- Molecular Weight : The target compound’s lower molecular weight (266.25 g/mol) compared to benzimidazole derivatives (e.g., 327.31 g/mol in ) suggests better membrane permeability .

Biological Activity

Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, known for its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C13H16FN2O2

- Molecular Weight : 250.28 g/mol

- IUPAC Name : this compound

This structure comprises a pyrrolidinone ring substituted with a 4-fluorophenyl group and a carbamate moiety, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves modulation of various biochemical pathways. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It exhibits affinity for certain receptors, potentially influencing neurotransmitter systems and other signaling pathways.

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties through apoptosis induction in cancer cell lines.

Biological Activity Overview

| Biological Activity | Effects | References |

|---|---|---|

| Enzyme Inhibition | Modulates metabolic pathways | |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Neurotransmitter Modulation | Affects signaling pathways |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on specific enzymes, this compound was found to significantly reduce the activity of enzymes related to inflammation. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The mechanism was linked to mitochondrial dysfunction and activation of caspases, highlighting its potential as an anticancer agent.

Case Study 3: Neuropharmacological Effects

Investigations into the neuropharmacological effects revealed that the compound modulates neurotransmitter release, particularly dopamine and serotonin pathways. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics and Pharmacodynamics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Toxicology Studies : Assessing safety profiles in vivo.

- Clinical Trials : Evaluating efficacy in human subjects for targeted therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, and how do purification methods impact yield and purity?

- Synthesis : The compound is typically synthesized via multi-step routes involving pyrrolidinone core formation, fluorophenyl group introduction, and carbamate functionalization. For example, a patent ( ) describes a similar carbamate synthesis using sulfinyldimethane intermediates to improve purity. Key steps include nucleophilic substitution of 4-fluorophenyl groups and carbamate coupling via methyl chloroformate.

- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical. highlights sulfinyldimethane adduct formation to isolate intermediates, reducing impurities. Yield optimization (e.g., 60-75%) depends on solvent polarity (acetonitrile vs. DMF) and temperature control (0–25°C) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Spectroscopy :

- NMR : H/C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrrolidinone carbonyl at ~170 ppm).

- FT-IR : Confirms carbamate (C=O stretch at ~1700 cm) and pyrrolidinone (N-H bend at ~1550 cm).

Advanced Research Questions

Q. How can synthetic yield be optimized through reaction condition screening?

- Variables : Catalysts (e.g., Pd(OAc) for cross-coupling), solvent polarity (THF vs. DMSO), and temperature (reflux vs. RT). notes that fluorobenzyl group incorporation requires anhydrous conditions to avoid hydrolysis.

- Example Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc), DMF | 68 | 95 | |

| No catalyst, THF | 42 | 88 |

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). ’s crystal structure provides a template for docking studies.

- DFT Calculations : Optimize geometry and electronic properties (HOMO-LUMO gaps) to predict reactivity. Substituent effects (e.g., electron-withdrawing fluorine) are quantified via partial charge analysis .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Potential Causes : Impurities (e.g., unreacted intermediates), assay variability (cell vs. enzyme-based).

- Methodology :

- HPLC-MS : Quantify purity (>98% required for reliable IC values).

- Dose-Response Curves : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. What are the key degradation products under stress conditions, and how are they characterized?

- Stress Testing : Expose to heat (40°C), humidity (75% RH), and acidic/alkaline conditions.

- Degradation Pathways : Hydrolysis of the carbamate group to form methylamine and pyrrolidinone derivatives (LC-MS confirmation, ). Accelerated stability studies (ICH guidelines) recommend storage at -20°C in anhydrous DMSO .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence pharmacological activity?

- SAR Studies : Replace 4-fluorophenyl with chloro or methoxy groups. ’s analog (346457-03-2) shows that electron-withdrawing groups enhance target binding. Bioactivity is tested via enzyme inhibition assays (IC) and cellular viability (MTT assay) .

Q. Which techniques identify polymorphic forms, and how do they affect solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.